(2-Bromothiazol-5-yl)methanamine hydrobromide
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Overview
Description
(2-Bromothiazol-5-yl)methanamine hydrobromide is a chemical compound with the molecular formula C4H6Br2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-5-yl)methanamine hydrobromide typically involves the bromination of thiazole derivatives followed by amination. One common method includes the reaction of 2-bromothiazole with formaldehyde and ammonium chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromothiazol-5-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
(2-Bromothiazol-5-yl)methanamine hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Bromothiazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromothiazol-4-yl)methanamine hydrobromide
- (2-Bromothiazol-5-yl)methanamine hydrochloride
- (2-Bromothiazol-5-yl)methanamine
Uniqueness
(2-Bromothiazol-5-yl)methanamine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C4H6Br2N2S |
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Molecular Weight |
273.98 g/mol |
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C4H5BrN2S.BrH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H |
InChI Key |
VADGHJZAOHIOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)CN.Br |
Origin of Product |
United States |
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